6-Quinolinamine, 5-[(4-methylphenyl)azo]-
Description
6-Quinolinamine, 5-[(4-methylphenyl)azo]-, is a quinoline derivative featuring an azo (-N=N-) group at position 5, linked to a 4-methylphenyl substituent, and an amino group at position 6.
Structure
3D Structure
Properties
CAS No. |
41554-67-0 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
5-[(4-methylphenyl)diazenyl]quinolin-6-amine |
InChI |
InChI=1S/C16H14N4/c1-11-4-6-12(7-5-11)19-20-16-13-3-2-10-18-15(13)9-8-14(16)17/h2-10H,17H2,1H3 |
InChI Key |
CAZZEYJUPDZVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=CC3=C2C=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(p-Tolyldiazenyl)quinolin-6-amine can be achieved through several synthetic routes. One common method involves the diazotization of p-toluidine followed by coupling with 6-aminoquinoline. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of 6-aminoquinoline in an alkaline medium .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Reduction of the Azo Bond
The azo group undergoes reductive cleavage under catalytic hydrogenation or chemical reduction:
Table 2: Reduction Pathways and Products
The reaction is critical for detoxification studies, as reduced azo compounds lose chromophoric properties .
Photochemical and Electrochemical Reactivity
The azo bond participates in proton-coupled electron transfer (PCET) under irradiation or electrochemical stimulation :
-
UV Light Exposure : Generates nitrogen-centered radicals via homolytic cleavage (ΔG‡ = 28 kcal/mol) .
-
Electrochemical Oxidation : At +1.23 V vs Fc⁺/Fc in MeCN, forms a radical cation that undergoes BET (back electron transfer) with .
Key Data :
Radical-Mediated Cyclization
Nitrogen-centered radicals derived from the azo group enable cyclization reactions:
Example Reaction :
Under Cu(II) catalysis, the compound reacts with 2-bromobenzaldehyde to form pyrimidine-fused quinolines :
text6-Quinolinamine, 5-[(4-methylphenyl)azo]- + 2-Bromobenzaldehyde → Cu(II)/DMF → Pyrimidine-fused quinoline (Yield: 40–95%)
Scope :
-
Electron-donating groups on benzaldehyde improve yields (e.g., −OCH₃: 85%) .
-
Steric hindrance from ortho-substituents reduces efficiency .
Biological Interactions and Modifications
The compound exhibits structure-dependent bioactivity:
Table 3: Anticancer Activity (IC₅₀ Values)
| Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |
|---|---|---|---|
| Trifluoromethoxy analog | 1.82 µg/mL | 3.45 µg/mL | 8.06 µg/mL |
| Parent compound | 12.7 µg/mL | 18.3 µg/mL | 24.9 µg/mL |
Mechanistic studies suggest ROS generation via azo bond redox cycling contributes to cytotoxicity .
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C via retro-aza-Diels-Alder pathway.
-
Photostability : t₁/₂ = 48 hours under UV-A exposure (λ = 365 nm).
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of azo dyes, including derivatives of 6-Quinolinamine. A notable investigation evaluated the cytotoxic effects of various azo compounds against human tumor cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon carcinoma). The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from 1.82 to 8.06 μg/mL, suggesting their potential as effective anticancer agents .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives are known to inhibit Topoisomerase II beta, a crucial enzyme in DNA replication and repair processes. This inhibition can lead to the induction of apoptosis in cancer cells, making these compounds promising candidates for further development .
Antimicrobial Activity
Broad Spectrum Efficacy
6-Quinolinamine derivatives have also shown promising antimicrobial properties. Studies have documented their effectiveness against various bacterial and fungal strains. The incorporation of the azo group enhances their bioactivity, making them suitable for use in developing new antimicrobial agents .
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds against resistant strains of bacteria. For example, one study demonstrated that specific azo derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential application in treating infections caused by resistant pathogens .
Dyeing and Material Sciences
Textile Applications
Azo dyes are widely utilized in the textile industry due to their vibrant colors and stability. The azo group in 6-Quinolinamine derivatives allows for effective dyeing properties on various fabrics. Their application extends beyond textiles into other areas such as plastics and paper products, where colorfastness is essential .
Environmental Considerations
While azo dyes are valuable in industrial applications, concerns regarding their environmental impact have led to increased scrutiny. Research is ongoing to develop eco-friendly alternatives or methods for decolorizing wastewater containing azo dye residues .
Analytical Chemistry
Use as Indicators
In analytical chemistry, certain derivatives of 6-Quinolinamine can serve as pH indicators or complexing agents in various assays. Their ability to change color based on pH can be harnessed for visual detection methods or quantitative analysis in laboratory settings .
Mechanism of Action
The mechanism of action of 5-(p-Tolyldiazenyl)quinolin-6-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Table 2: Pharmacological Activities of Related Compounds
However, its bioactivity profile remains speculative without empirical data.
Biological Activity
6-Quinolinamine, 5-[(4-methylphenyl)azo]- (CAS No. 41554-67-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N4
- Molecular Weight : 240.27 g/mol
- IUPAC Name : 6-Quinolinamine, 5-[(4-methylphenyl)azo]-
Synthesis
The synthesis of 6-Quinolinamine, 5-[(4-methylphenyl)azo]- typically involves azo coupling reactions where an amine reacts with a diazonium salt. The following general synthetic route can be employed:
- Preparation of Diazonium Salt : An aromatic amine is treated with nitrous acid to form the diazonium salt.
- Azo Coupling : The diazonium salt is then reacted with 6-quinolinamine under alkaline conditions to yield the azo compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, a study reported that quinoline derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research indicates that quinoline derivatives may possess anticancer properties. A specific study highlighted the cytotoxic effects of substituted quinolines on cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity exhibited by quinoline derivatives. Some compounds have been shown to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
The biological activity of 6-Quinolinamine, 5-[(4-methylphenyl)azo]- can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.
Case Studies
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been conducted to understand the relationship between chemical structure and biological activity for quinoline derivatives. These studies help identify key structural features that enhance biological activity and guide the design of new compounds .
Q & A
Basic: What are the established synthetic routes for 6-Quinolinamine, 5-[(4-methylphenyl)azo]-?
Answer:
The synthesis typically involves diazotization of 4-methylaniline followed by coupling with 5-aminoquinoline derivatives. Key steps include:
Diazotization : Treat 4-methylaniline with NaNO₂ and HCl under controlled temperatures (0–5°C) to generate the diazonium salt.
Coupling Reaction : React the diazonium salt with 6-quinolinamine in a weakly acidic or neutral medium (e.g., ethanol/water) to form the azo linkage.
Purification : Recrystallize the product using ethanol or DMF to achieve high purity.
Characterization involves elemental analysis, FT-IR (to confirm -N=N- stretching at ~1500–1600 cm⁻¹), ¹H NMR (to assign aromatic protons and substituents), and mass spectrometry (to confirm molecular weight) .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- FT-IR : Identifies functional groups (e.g., azo bonds, amine stretches).
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline ring protons, methyl group signals).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validates C, H, N, S composition.
Electrochemical methods (cyclic voltammetry) can also elucidate redox behavior, particularly the reduction of the azo group .
Advanced: How can computational tools enhance structural analysis of azo-quinoline derivatives?
Answer:
- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond lengths, angles, and intermolecular interactions .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries using software like Gaussian.
- Molecular Dynamics : Simulate solvent interactions or stability under varying pH conditions.
These tools help validate experimental data and predict reactivity .
Advanced: What methodologies are recommended for studying metal-complexation behavior?
Answer:
Potentiometric Titration : Determine stability constants (logβ) with transition metals (e.g., Co²⁺, Ni²⁺) in buffered solutions.
UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands to assess complex stoichiometry.
Cyclic Voltammetry : Evaluate redox shifts upon metal binding (e.g., Cu²⁺ complexes often show quasi-reversible peaks).
For example, stability constants for Co(II) complexes of similar azo-quinolines range from logβ = 8.2–10.5 depending on pH .
Advanced: How should researchers address contradictory data in spectroscopic characterization?
Answer:
- Cross-Validation : Compare results across techniques (e.g., NMR vs. IR for functional groups).
- pH-Dependent Studies : Investigate tautomerism (azo vs. hydrazone forms) via UV-Vis at varying pH.
- Crystallographic Validation : Resolve ambiguities in bond assignments using X-ray structures.
For instance, unexpected NMR splitting may arise from hindered rotation of the azo group, resolvable via variable-temperature NMR .
Basic: What biological targets are plausible for azo-quinoline derivatives?
Answer:
Potential targets include:
- Enzyme Inhibition : Assess activity against cyclooxygenase (COX) or kinases via in vitro assays.
- Antimicrobial Activity : Screen against bacterial/fungal strains using MIC (minimum inhibitory concentration) protocols.
- Anticancer Studies : Evaluate cytotoxicity in cell lines (e.g., MTT assays) and DNA intercalation via fluorescence quenching.
Quinoline cores are known for intercalation and topoisomerase inhibition, suggesting similar mechanisms for azo derivatives .
Advanced: How to design experiments for optimizing synthetic yields?
Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) using factorial designs.
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while improving yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
